
Nicaraven
Overview
Description
Nicaraven is a chemically synthesized hydroxyl radical-specific scavenger. It has been studied for its potential to mitigate radiation-induced injuries and its anti-inflammatory properties. This compound is known for its ability to scavenge hydroxyl radicals under physiological conditions and has high permeability through the blood-brain barrier .
Preparation Methods
Nicaraven is synthesized through a series of chemical reactions involving nicotinamide derivatives. The synthetic route typically involves the reaction of nicotinamide with a suitable alkylating agent to form the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the desired product yield .
Chemical Reactions Analysis
Nicaraven undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Research Findings
-
Effectiveness in Tumor Models :
- A study investigated the effect of Nicaraven on tumor growth inhibition induced by radiation in a mouse model using Lewis lung cancer cells. The administration of this compound at varying doses (20, 50, 100 mg/kg) showed that while it did not significantly reduce tumor growth inhibition, it did lead to lower tumor weights when administered post-irradiation at lower doses (20 and 50 mg/kg) .
- Cytokine Levels :
-
Optimizing Administration :
- Further research optimized the timing and dosage of this compound administration. It was found that administering this compound soon after radiotherapy could attenuate side effects more effectively than pre-irradiation doses . Specifically, lower doses were noted to significantly decrease levels of inflammatory markers such as TGF-β and IL-1β in lung tissues post-radiation .
Mitigating Radiotherapy Side Effects
This compound has been explored as a means to mitigate the adverse effects of radiotherapy on healthy tissues. Its ability to selectively protect normal tissues while not significantly affecting tumor growth presents a dual benefit for cancer treatment strategies.
- Radiation-Induced Lung Injury :
- Counteracting Accidental Radiation Exposure :
Case Studies
Mechanism of Action
Nicaraven exerts its effects primarily through its ability to scavenge hydroxyl radicals. It inhibits the activation of the NF-κB signaling pathway, which is involved in the inflammatory response. By suppressing the phosphorylation of NF-κB p65, IκBα, and IKKα/β, this compound reduces the production of reactive oxygen species and the expression of pro-inflammatory cytokines . Additionally, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair and cell survival .
Comparison with Similar Compounds
Nicaraven is unique compared to other hydroxyl radical scavengers due to its high permeability through the blood-brain barrier and its specific inhibition of the NF-κB signaling pathway. Similar compounds include:
Nicotinamide: A precursor in the synthesis of this compound, known for its role in cellular metabolism.
Poly (ADP-ribose) polymerase inhibitors: Compounds that inhibit PARP activity, similar to this compound’s mechanism of action in reducing radioresistance in cancer cells.
Other radical scavengers: Compounds like edaravone, which also scavenge free radicals but may have different pharmacokinetic properties and mechanisms of action.
This compound’s unique combination of radical scavenging, anti-inflammatory properties, and high permeability through the blood-brain barrier makes it a promising compound for various therapeutic applications.
Biological Activity
Nicaraven is a synthetic compound recognized for its potent free radical scavenging properties and its potential therapeutic applications in various medical conditions, particularly those involving oxidative stress and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for clinical use based on recent research findings.
This compound has been shown to exert its biological effects through multiple mechanisms:
- Free Radical Scavenging : this compound effectively scavenges hydroxyl radicals, which are highly reactive species that can cause significant cellular damage. This property is crucial in protecting tissues from oxidative stress induced by various pathological conditions, including ischemia-reperfusion injury and radiation exposure .
- Inhibition of Poly (ADP-ribose) Polymerase (PARP) : this compound has been identified as a direct inhibitor of PARP, an enzyme involved in DNA repair mechanisms. This inhibition can enhance cell survival following genotoxic stress, such as ionizing radiation . Research indicates that this compound reduces DNA fragmentation and improves the colony-forming capacity of hematopoietic stem cells after radiation exposure .
- Modulation of Inflammatory Responses : this compound has demonstrated anti-inflammatory effects by downregulating key inflammatory pathways, including NF-κB and TGF-β signaling. This modulation helps mitigate tissue damage in conditions such as radiation-induced lung injury (RILI) and systemic inflammatory responses following surgical procedures .
Effects on Cellular Processes
Recent studies have highlighted the diverse effects of this compound on various cell types:
- Cancer Cells : this compound has been shown to induce apoptosis in U937 lymphoma cells and parthanatos (a form of programmed cell death) in HCT-8 colorectal cancer cells. The mechanism appears to depend on the expression levels of Bcl-2 and poly (ADP-ribose) glycohydrolase (PARG) in these cells .
- Stem Cells : In models of RILI, this compound administration significantly reduced DNA damage in lung tissue stem cells and inhibited the recruitment of inflammatory cells into the lungs, demonstrating its protective effects on regenerative cell populations .
Table 1: Summary of Key Studies on this compound
Clinical Implications
The multifaceted biological activities of this compound suggest its potential utility in clinical settings:
- Radiation Protection : Given its ability to reduce radiation-induced damage and inflammation, this compound may serve as a protective agent for patients undergoing radiotherapy or those exposed to radiation accidents.
- Cancer Therapy : By inducing specific forms of cell death in cancer cells while protecting normal tissues, this compound could be integrated into cancer treatment regimens to enhance therapeutic efficacy while minimizing side effects.
- Postoperative Care : The compound's ability to attenuate systemic inflammatory responses post-surgery indicates that it may improve recovery outcomes for patients undergoing major surgical procedures.
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of Nicaraven in mitigating oxidative stress and radiation-induced injury?
this compound acts as a potent hydroxyl radical scavenger, neutralizing reactive oxygen species (ROS) generated during oxidative stress or radiation exposure. Its efficacy in reducing DNA damage (e.g., double-strand breaks) has been demonstrated in lung tissue cells, particularly in Sca-1+ stem cells, which are critical for alveolar repair . Methodologically, researchers should quantify ROS levels using assays like electron spin resonance (ESR) or fluorescent probes (e.g., DCFH-DA) and validate DNA damage via γ-H2AX immunohistochemistry or comet assays .
Q. What experimental models are suitable for studying this compound’s protective effects against radiation-induced lung injury (RILI)?
The C57BL/6N mouse model, exposed to fractionated thoracic radiation (e.g., 6 Gy/day for 5 days, cumulative 30 Gy), is widely used. This compound (50 mg/kg, intraperitoneal injection post-radiation) effectively reduces acute-phase DNA damage and chronic-phase fibrosis. Researchers should monitor biomarkers like NF-κB, TGF-β, and collagen deposition via Western blot and Masson’s trichrome staining .
Q. How can researchers ensure reproducibility in this compound dosing and administration protocols?
Standardize dosing based on body weight (e.g., 50 mg/kg), administer via intraperitoneal injection within a strict post-radiation window (e.g., 10 minutes). Use vehicle controls (e.g., saline) and validate compound stability under storage conditions (-20°C, limited freeze-thaw cycles) .
Advanced Research Questions
Q. What molecular pathways are modulated by this compound to suppress radiation-induced inflammatory responses?
this compound downregulates NF-κB signaling, reducing pro-inflammatory cytokine release (e.g., TNF-α, IL-6), and inhibits the TGF-β/pSmad2 pathway, which drives fibroblast activation and collagen deposition. Advanced studies should employ pathway-specific inhibitors (e.g., NF-κB inhibitors) and CRISPR/Cas9-mediated gene editing in cell lines to dissect mechanistic contributions .
Q. How can contradictory data on this compound’s efficacy in different tissue types be resolved?
Contradictions may arise from tissue-specific ROS thresholds or differential expression of scavenging enzymes (e.g., SOD, catalase). Researchers should perform comparative studies across tissues (e.g., lung vs. liver) using transcriptomics and redox proteomics to identify context-dependent factors .
Q. What experimental designs are optimal for evaluating this compound’s synergy with other radioprotectants?
Use factorial design experiments to test combinations (e.g., this compound + amifostine). Measure synergistic effects via isobolographic analysis and validate using in vivo survival assays and histopathological scoring. Ensure pharmacokinetic compatibility (e.g., half-life overlap) to avoid antagonism .
Q. How can researchers address variability in Sca-1+ stem cell responses to this compound in irradiated models?
Single-cell RNA sequencing (scRNA-seq) of lung tissue can identify subpopulations of Sca-1+ cells with distinct repair capacities. Flow cytometry with surface markers (e.g., CD34, CD45) and functional assays (e.g., colony-forming efficiency) can further stratify responses .
Q. Methodological Considerations
Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?
Use nonlinear regression models (e.g., log-logistic curves) to calculate EC50 values. For in vivo studies, apply mixed-effects models to account for inter-animal variability and repeated measurements .
Q. How should researchers validate the specificity of this compound’s radical-scavenging activity?
Compare this compound with established scavengers (e.g., mannitol, dimethylthiourea) in competitive ESR assays. Use genetic knockout models (e.g., Sod2−/− mice) to isolate endogenous vs. exogenous ROS mitigation .
Q. What are the best practices for longitudinal assessment of this compound’s effects on chronic fibrosis?
Combine micro-CT imaging for structural lung changes with hydroxyproline assays for collagen quantification. Terminate cohorts at staggered timepoints (e.g., 30, 60, 100 days post-radiation) to capture dynamic fibrotic progression .
Q. Data Interpretation and Reporting
Q. How should conflicting results between in vitro and in vivo studies on this compound be addressed?
Reconcile discrepancies by replicating in vitro conditions (e.g., oxygen tension, cell density) to mimic the in vivo microenvironment. Use organoid models to bridge the gap between cell cultures and whole-animal systems .
Q. What criteria define a robust negative control in this compound experiments?
Negative controls must include vehicle-treated irradiated animals and sham-irradiated this compound-treated groups. Report baseline ROS levels and DNA damage in controls to contextualize treatment effects .
Properties
IUPAC Name |
N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11(19-15(21)13-5-3-7-17-10-13)8-18-14(20)12-4-2-6-16-9-12/h2-7,9-11H,8H2,1H3,(H,18,20)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXBOOWDLPUROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN=CC=C1)NC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046189 | |
Record name | Nicaraven | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Nicaraven is presently being developed for the treatment of cerebral stroke including subarachnoid hemorrhage. This drug is promising because some data suggest it to have an ability to scavenge the hydroxyl radical under physiological conditions in vivo, while it also has a high permeability through the blood brain barrier. | |
Record name | Nicaraven | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06397 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
79455-30-4, 409303-59-9 | |
Record name | Nicaraven | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79455-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicaraven [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079455304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicaraven, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0409303599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicaraven | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06397 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nicaraven | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NICARAVEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD8PEV6JBD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NICARAVEN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457KF8A3QQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.